molecular formula C24H20BrN3O B5338361 3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one

3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B5338361
M. Wt: 446.3 g/mol
InChI Key: BTODNBZFLULQCB-CXUHLZMHSA-N
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Description

3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylamino group, and a dihydroquinazolinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the core structure.

    Bis[4-(dimethylamino)phenyl]squaraine: Contains the dimethylamino group but has a different overall structure.

    Pyridinium salts: Structurally diverse compounds with similar functional groups but different core structures.

Uniqueness

3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups and the dihydroquinazolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O/c1-27(2)19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(29)28(23)20-14-10-18(25)11-15-20/h3-16H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTODNBZFLULQCB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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